molecular formula C13H22N2O5S2 B11068807 N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

Cat. No.: B11068807
M. Wt: 350.5 g/mol
InChI Key: AMBJWMCZFWWVDK-UHFFFAOYSA-N
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Description

N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both sulfonamide and ether functional groups. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of N,N-diethylbenzenesulfonamide with 2-(methylsulfonyl)aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The ether linkage in the compound also contributes to its stability and reactivity, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide can be compared with other sulfonamide compounds, such as:

    N,N-diethylbenzenesulfonamide: Lacks the ether linkage and methylsulfonyl group, making it less reactive.

    N,N-dimethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide: Similar structure but with different alkyl groups, affecting its reactivity and applications.

    N,N-diethyl-4-methylbenzenesulfonamide: Contains a methyl group instead of the ether linkage, altering its chemical properties.

The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H22N2O5S2

Molecular Weight

350.5 g/mol

IUPAC Name

N,N-diethyl-4-[2-(methanesulfonamido)ethoxy]benzenesulfonamide

InChI

InChI=1S/C13H22N2O5S2/c1-4-15(5-2)22(18,19)13-8-6-12(7-9-13)20-11-10-14-21(3,16)17/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

AMBJWMCZFWWVDK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCCNS(=O)(=O)C

Origin of Product

United States

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